molecular formula C23H29NO6 B1624567 Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside CAS No. 85193-92-6

Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside

Cat. No. B1624567
CAS RN: 85193-92-6
M. Wt: 415.5 g/mol
InChI Key: POXMMSHWVBSCKK-JLMDMGSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” is a biomedical compound used in proteomics research . It is used in the research of malignant neoplasms, bacterial infestations, and afflictions caused by viruses . It is also a foundational substrate in the fabrication of glycosides and glycoconjugates .


Synthesis Analysis

The synthesis of “Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” involves the use of a glycosylating agent in which the three hydroxyl groups are blocked with protecting groups of differing “persistence”. This makes it useful in the synthesis of oligosaccharides containing highly branched 2-acetamido-2-deoxy-D-glucosyl .


Molecular Structure Analysis

The molecular formula of “Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” is C23H29NO6 . The InChI code is 1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25)/t19-,20-,21-,22-,23+/m1/s1 .


Chemical Reactions Analysis

“Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” is used as a foundational substrate in the fabrication of glycosides and glycoconjugates . It is also used in developing drug delivery modalities .


Physical And Chemical Properties Analysis

“Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” has a molecular weight of 415.49 . The storage temperature is 28 C .

Scientific Research Applications

Synthesis and Derivatization Techniques

The synthesis of Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside and its derivatives is foundational for the development of complex sugar molecules. Studies have demonstrated methods for synthesizing related compounds and derivatives, showcasing the versatility of these molecules in synthetic chemistry. For instance, Hasegawa et al. (1978) detailed a synthesis route for 2-acetamido-2-deoxy-5-thio-d-glucopyranose starting from a similar methyl glucopyranoside derivative, emphasizing the compound's utility in synthesizing sulfur-containing sugars (Hasegawa, Kawai, Kasugai, & Kiso, 1978).

Adjuvant Activity and Immunological Applications

Research on derivatives of Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside has explored their potential in immunology, particularly as adjuvants. Merser et al. (1975) synthesized compounds with structural similarities, investigating their adjuvant activity, which is pivotal for vaccine development. This study provides insights into the smallest adjuvant active structure, demonstrating the compound's significance in enhancing immune responses (Merser, Sinaÿ, & Adam, 1975).

Future Directions

“Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside” is an indispensable biomedical compound, finding its application in the research of malignant neoplasms, bacterial infestations, as well as afflictions caused by viruses . It proves invaluable as a foundational substrate in the fabrication of glycosides and glycoconjugates . Therefore, it can be inferred that it will continue to be used in biomedical research and drug development.

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25)/t19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXMMSHWVBSCKK-JLMDMGSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458572
Record name Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside

CAS RN

85193-92-6
Record name Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside
Reactant of Route 2
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside
Reactant of Route 3
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside
Reactant of Route 4
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside
Reactant of Route 5
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside
Reactant of Route 6
Methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.